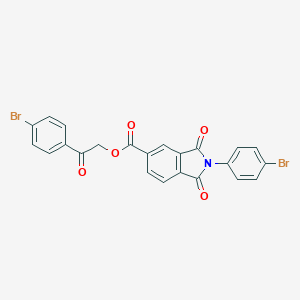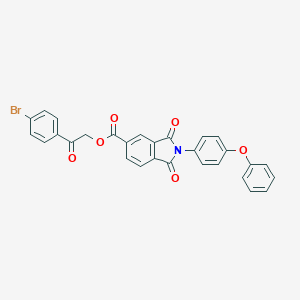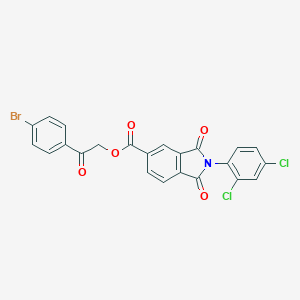![molecular formula C17H21NO3S B401232 1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE](/img/structure/B401232.png)
1-[(4-ETHOXYNAPHTHALEN-1-YL)SULFONYL]PIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to an ethoxynaphthalene moiety
Métodos De Preparación
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4-ethoxynaphthalene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to maximize yield and minimize by-products. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethoxynaphthalene moiety can be modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The ethoxynaphthalene moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine include:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine: This compound has a similar sulfonyl and ethoxynaphthalene structure but with a piperazine ring instead of piperidine.
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole: This variant contains a pyrazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H21NO3S |
|---|---|
Peso molecular |
319.4g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-16-10-11-17(15-9-5-4-8-14(15)16)22(19,20)18-12-6-3-7-13-18/h4-5,8-11H,2-3,6-7,12-13H2,1H3 |
Clave InChI |
XQQSBPQOCBCEJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3 |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401157.png)
![Pentyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B401159.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401162.png)
![Octyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401163.png)
![Decyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401166.png)

![2-(4-bromophenyl)-2-oxoethyl 2-[4-(acetylamino)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B401168.png)



